molecular formula C10H8O2 B2500968 5-Methylbenzofuran-2-carbaldehyde CAS No. 40724-03-6

5-Methylbenzofuran-2-carbaldehyde

Cat. No. B2500968
CAS RN: 40724-03-6
M. Wt: 160.172
InChI Key: WPUWQBYGLWXSRS-UHFFFAOYSA-N
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Description

5-Methylbenzofuran-2-carbaldehyde is a compound that is structurally related to various benzofuran derivatives, which are of interest due to their presence in natural products and their potential applications in organic synthesis. While the provided papers do not directly discuss 5-Methylbenzofuran-2-carbaldehyde, they do provide insights into the synthesis, molecular structure, and chemical reactions of related benzofuran compounds.

Synthesis Analysis

The synthesis of benzofuran derivatives can be complex, involving multiple steps and various chemical reactions. For instance, the synthesis of 5,6-Methylenedioxy-2-isopropenylbenzo[b]furan involves dehydration of a hydroxyisopropyl derivative obtained from a methylenedioxybenzaldehyde precursor . Another approach to synthesizing fully substituted furans, which are structurally related to benzofurans, is through a multicomponent reaction involving imidazo[1,5-a]pyridine carbenes, aldehydes, and dimethyl acetylenedicarboxylate or allenoates . These methods highlight the versatility and creativity required in the synthesis of such compounds.

Molecular Structure Analysis

The molecular structure of benzofuran derivatives can be elucidated using techniques such as NMR spectroscopy. For example, the NMR spectra of various benzofuran compounds, including their isopropyl derivatives, have been compared to understand their structural characteristics . Theoretical studies, such as those using Gaussian 03 software, can also provide insights into the molecular structure and stability of related compounds, such as the conversion of 5-hydroxymethylfuran-2-carbaldehyde to its derivatives .

Chemical Reactions Analysis

Benzofuran derivatives can undergo a variety of chemical reactions. The photochemical reaction of a stable isobenzofuran derivative, for example, resulted in the formation of a cyclopropene carbaldehyde rather than the expected Dewar isobenzofuran . This indicates that the reactivity of these compounds can lead to unexpected products, which is important for researchers to consider when designing synthetic pathways or predicting reaction outcomes.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzofuran derivatives are influenced by their molecular structure. While the papers provided do not detail the specific properties of 5-Methylbenzofuran-2-carbaldehyde, they do suggest that properties such as stability, reactivity, and the potential for various transformations are significant for related compounds. For example, the stability of an isobenzofuran derivative was demonstrated through its ability to undergo photolysis without forming an unstable Dewar isobenzofuran . Theoretical studies can predict the energetics of transformations, which are crucial for understanding the physical and chemical behavior of these molecules .

Future Directions

While specific future directions for 5-Methylbenzofuran-2-carbaldehyde are not mentioned in the literature, benzofuran derivatives in general are being studied for their potential applications in various fields, including as antimicrobial agents and in targeted cancer therapy .

properties

IUPAC Name

5-methyl-1-benzofuran-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O2/c1-7-2-3-10-8(4-7)5-9(6-11)12-10/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPUWQBYGLWXSRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methylbenzofuran-2-carbaldehyde

Synthesis routes and methods

Procedure details

154 mg (0.69 mmol) of 2-(2,2-dimethoxy-ethoxy)-5-methyl-benzaldehyde were dissolved in trifluoroacetic acid and the reaction mixture was heated to reflux for 15 min. After cooling to RT ether was added and the mixture was washed with water and 10% aqueous KHCO3 solution. The organic layer was then dried (MgSO4) and concentrated and the residue was purified by column chromatography (silica gel; ethyl acetate/cyclohexane 4:1) to yield 76 mg (48%) of 5-methyl-benzofuran-2-carbaldehyde as brown oil. 1HNMR (CDCl3, 300 MHz): δ 2.47 (s, 3H), 7.34 (d, J=8.7 Hz, 1H), 7.50 (m, 3H), 9.85 (s, 1H).
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Citations

For This Compound
1
Citations
RA Irgashev, NA Kazin, GL Rusinov - ACS omega, 2021 - ACS Publications
A series of 6H-benzofuro[2′,3′:4,5]thieno[3,2-b]indoles were readily synthesized from methyl 3-aminothieno[3,2-b]benzofuran-2-carboxylates using a one-pot procedure with Fischer …
Number of citations: 2 pubs.acs.org

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